molecular formula C22H20FN3O3S B2855857 3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428356-93-7

3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2855857
CAS No.: 1428356-93-7
M. Wt: 425.48
InChI Key: PAMDZGORKBJJKQ-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds containing a pyrimidine fused to a thiophene ring. They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine ring, a fluorobenzyl group, and a methoxy-dimethylpyridinylmethyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyrimidine ring and the presence of the fluorine atom, which is highly electronegative. The methoxy group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability would need to be determined experimentally .

Scientific Research Applications

Discovery and Development of Non-Peptide Antagonists

Research has led to the discovery of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds, including variations such as TAK-013, demonstrate high binding affinity and potent in vitro antagonistic activity, highlighting their potential as therapeutic agents for sex-hormone-dependent diseases (S. Sasaki et al., 2003).

Novel Derivatives and Their Reactions

The synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles shows the breadth of chemical reactions and potential applications of these compounds in various fields of chemistry and pharmaceuticals (A. Harutyunyan, 2016).

Urease Inhibition

A study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives demonstrated their potential as urease inhibitors, offering insights into their application in developing treatments for conditions such as urinary tract infections (A. Rauf et al., 2010).

Fluorescence Properties for Imaging Applications

The synthesis and characterization of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides revealed strong solid-state fluorescence, suggesting their utility in imaging and diagnostic applications (Kenichirou Yokota et al., 2012).

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism

Another example of thieno[2,3-d]pyrimidine-2,4-dione derivatives being explored is TAK-385, identified as a highly potent and orally active GnRH antagonist with potential applications in treating sex-hormone-related conditions (Kazuhiro Miwa et al., 2011).

Nonlinear Optical Properties for Material Science

The investigation of the third-order nonlinear optical properties of novel styryl dyes based on thieno[2,3-d]pyrimidine-2,4-diones underscores their promise as materials for optical devices, highlighting the versatility of these compounds in advanced technological applications (S. Shettigar et al., 2009).

Mechanism of Action

Without specific biological activity data or target information, it’s difficult to predict the exact mechanism of action of this compound. Thieno[3,2-d]pyrimidines are known to exhibit a wide range of biological activities, so the mechanism could potentially involve interactions with various enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new therapeutic applications .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-13-10-24-17(14(2)19(13)29-3)12-25-18-8-9-30-20(18)21(27)26(22(25)28)11-15-4-6-16(23)7-5-15/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMDZGORKBJJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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